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An objective review of the clinical data for Inarigivir, a former investigational RIG-I agonist for

the treatment of chronic hepatitis B (HBV), reveals a compound with antiviral activity that was

ultimately overshadowed by significant safety concerns leading to the termination of its

development. This guide provides a detailed comparison of Inarigivir's performance against a

placebo, based on available Phase 2 clinical trial data, for an audience of researchers,

scientists, and drug development professionals.

Executive Summary
Inarigivir (formerly SB 9200) was an orally administered investigational drug designed to act

as a selective immunomodulator by activating the retinoic acid-inducible gene I (RIG-I) and

nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1] The

therapeutic goal was to stimulate an innate immune response to achieve a functional cure for

chronic hepatitis B. Phase 2 clinical trial data demonstrated that Inarigivir was associated with

reductions in HBV DNA, HBV RNA, and hepatitis B surface antigen (HBsAg) levels compared

to placebo.[2][3][4] However, the development of Inarigivir was halted in January 2020 due to

unexpected serious adverse events, including a patient death in a Phase IIb trial.[5] This guide

summarizes the available efficacy and safety data from the ACHIEVE trial, a key Phase 2

study.

Efficacy Data
The ACHIEVE trial was a Phase 2, randomized, open-label study that evaluated multiple doses

of Inarigivir in treatment-naïve patients with chronic hepatitis B.[2][3][4] Patients received

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1671813?utm_src=pdf-interest
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.selleckchem.com/products/inarigivir-soproxil.html
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36300646/
https://snu.elsevierpure.com/en/publications/a-phase-2-open-label-randomized-multiple-dose-study-evaluating-in/
https://www.researchgate.net/publication/364790836_A_phase_2_open-label_randomized_multiple_dose_study_evaluating_Inarigivir_in_treatment-naive_patients_with_chronic_hepatitis_B
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://www.clinicaltrialsarena.com/news/spring-bank-stops-inarigivir-hbv/
https://www.benchchem.com/product/b1671813?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36300646/
https://snu.elsevierpure.com/en/publications/a-phase-2-open-label-randomized-multiple-dose-study-evaluating-in/
https://www.researchgate.net/publication/364790836_A_phase_2_open-label_randomized_multiple_dose_study_evaluating_Inarigivir_in_treatment-naive_patients_with_chronic_hepatitis_B
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inarigivir (at doses of 25 mg, 50 mg, 100 mg, or 200 mg) or a placebo once daily for 12 weeks,

followed by a 12-week period where all participants received tenofovir.[2][3][4]

Table 1: Reduction in Viral Markers at Week 12 (Inarigivir Monotherapy vs. Placebo)

Parameter Inarigivir (25 mg) Inarigivir (200 mg) Placebo

Mean Reduction in

HBV DNA (log10

IU/mL)

0.6116[2][3] 1.5774[2][3] 0.0352[2][3]

Mean Change in HBV

RNA (log10 IU/mL)

-0.3856 to -0.5794

(across doses)[2][3]

-0.3856 to -0.5794

(across doses)[2][3]
-0.1474[2][3]

Mean Change in

HBsAg (log10 IU/mL)

-0.0956 to -0.1818

(across doses)[2][3]

-0.0956 to -0.1818

(across doses)[2][3]
+0.0026[2][3]

Data presented as least squares (LS) mean changes from baseline.

Following the initial 12-week treatment period, a trend for a greater reduction in HBsAg was

observed in patients who were pre-treated with Inarigivir before switching to tenofovir.[2][3]

Safety and Tolerability
Initial reports from the ACHIEVE trial suggested that Inarigivir was generally well-tolerated.[6]

However, the subsequent CATALYST trial revealed serious safety concerns that led to the

termination of the drug's development.

Table 2: Safety Profile from the ACHIEVE Trial

Parameter Inarigivir-Treated Groups Placebo Group

Treatment-Emergent Adverse

Events
4.7%[2][3] 6.3%[2][3]

Mean Reduction in ALT from

Baseline (U/L)
23.3 to 33.8[2][3] 0.7[2][3]
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Note: The termination of Inarigivir's development was due to a patient death in a later Phase

IIb trial, highlighting more severe adverse events not captured in this earlier dataset.[5]

Experimental Protocols
ACHIEVE Trial Methodology

The ACHIEVE trial was a Phase 2, randomized, open-label, multi-center study.[2][3] Eighty

treatment-naïve patients with chronic hepatitis B were randomized in a 4:1 ratio across four

ascending dose cohorts.[2][3]

Participants: Treatment-naïve adults with chronic hepatitis B.

Intervention: Patients received either Inarigivir (25 mg, 50 mg, 100 mg, or 200 mg) or a

placebo once daily for 12 weeks.[2][3]

Follow-up: After the initial 12-week treatment period, all patients received open-label

tenofovir for an additional 12 weeks.[2][3]

Primary Endpoints: The primary endpoints were safety and antiviral activity.[6]

Visualizations
Inarigivir's Proposed Mechanism of Action

Inarigivir was designed to activate the RIG-I and NOD2 signaling pathways, leading to an

innate immune response against HBV.[1]
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Caption: Proposed signaling pathway of Inarigivir.

ACHIEVE Trial Experimental Workflow

The following diagram illustrates the workflow of the ACHIEVE clinical trial.
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Caption: Workflow of the ACHIEVE Phase 2 clinical trial.

Conclusion
The clinical data for Inarigivir demonstrated a dose-dependent reduction in HBV DNA and

other viral markers, suggesting a potential antiviral effect. However, the subsequent emergence

of severe adverse events, leading to the termination of its clinical development, underscores

the critical importance of a thorough safety evaluation in the drug development process. For
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researchers and professionals in the field, the case of Inarigivir serves as a cautionary

example of a promising mechanism of action that did not translate into a safe and effective

therapeutic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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